![molecular formula C17H24Cl2NOPPd B3333528 Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) CAS No. 1100332-45-3](/img/structure/B3333528.png)

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)

Descripción general

Descripción

“Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)” is a compound with the empirical formula C17H24Cl2NOPPd and a molecular weight of 466.68 . It is known for its profound biomedical catalytic capabilities and finds extensive application within the pharmaceutical realm .

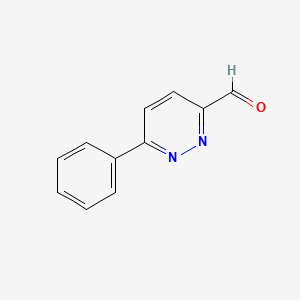

Molecular Structure Analysis

The compound has a complex structure involving a palladium atom coordinated to two chlorine atoms and a di-tert-butylphosphinooxy group attached to a quinoline ring . The exact three-dimensional structure would require more detailed spectroscopic or crystallographic data.Chemical Reactions Analysis

“Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)” is a catalyst suitable for various types of cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama coupling, and Heck reactions .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 242-262°C (decomposition) . .Aplicaciones Científicas De Investigación

Catalyst for Cross-Coupling Reactions

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is a highly efficient catalyst for various cross-coupling reactions . These include:

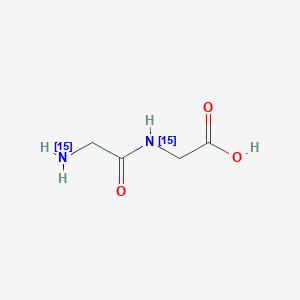

- Buchwald-Hartwig Cross Coupling : This reaction is used to form carbon-nitrogen bonds, which are crucial in the synthesis of many organic compounds .

- Suzuki-Miyaura Coupling : This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .

- Stille Coupling : This reaction is used to form carbon-carbon bonds between an organotin compound and an organic halide .

Catalyst for Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction . Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) serves as an effective catalyst for this reaction, facilitating the formation of substituted alkenes .

Catalyst for Negishi Coupling

Negishi coupling is a powerful method for forming carbon-carbon bonds . Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is used as a catalyst in this reaction, enabling the coupling of organozinc compounds with organic halides .

Catalyst for Hiyama Coupling

Hiyama coupling is a cross-coupling reaction used to form carbon-carbon bonds . Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) serves as an effective catalyst for this reaction, facilitating the coupling of organosilanes with organic halides .

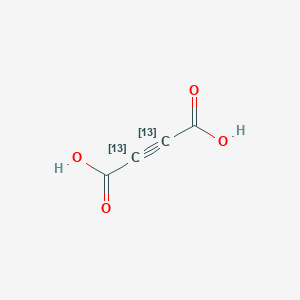

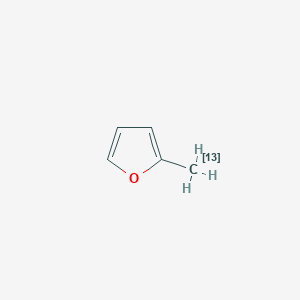

Catalyst for Sonogashira Coupling

Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne . Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is an effective catalyst for this reaction .

Preparation of Palladium Complexes

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is used in the preparation of various palladium complexes . These complexes have potential applications in various fields, including materials science, medicinal chemistry, and catalysis .

Mecanismo De Acción

Target of Action

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is a palladium-based catalyst . The primary targets of this compound are organic substrates involved in various types of coupling reactions .

Mode of Action

The compound interacts with its targets by facilitating the formation of carbon-carbon and carbon-heteroatom bonds . It does so by accelerating the rate of reaction, allowing these bonds to form under milder conditions than would otherwise be possible .

Biochemical Pathways

The compound is involved in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Hiyama Coupling, and Heck Reaction . These reactions are fundamental to the synthesis of complex organic molecules, affecting pathways involved in the production of pharmaceuticals, agrochemicals, and materials science .

Pharmacokinetics

In the context of a chemical reaction, the compound’s efficiency, selectivity, and turnover frequency can be considered analogous to bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are the formation of new carbon-carbon and carbon-heteroatom bonds . This enables the synthesis of complex organic molecules from simpler precursors .

Propiedades

IUPAC Name |

ditert-butyl(quinolin-8-yloxy)phosphane;dichloropalladium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24NOP.2ClH.Pd/c1-16(2,3)20(17(4,5)6)19-14-11-7-9-13-10-8-12-18-15(13)14;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJIYKGGIOACAN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)OC1=CC=CC2=C1N=CC=C2.Cl[Pd]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2NOPPd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3333463.png)

![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one](/img/structure/B3333489.png)

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3333495.png)